![molecular formula C19H19NO4 B2540955 1-[3-(2-Methoxyphenoxy)propyl]-5-methylindole-2,3-dione CAS No. 620931-68-2](/img/structure/B2540955.png)
1-[3-(2-Methoxyphenoxy)propyl]-5-methylindole-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(2-Methoxyphenoxy)propyl]-5-methylindole-2,3-dione, commonly known as MMPI, is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields. MMPI is a derivative of indole-2,3-dione, which is a key intermediate in the synthesis of several biologically active compounds.
Aplicaciones Científicas De Investigación
- Anticancer Potential : Researchers explore its potential as an anticancer agent due to its structural resemblance to indole-based compounds with known antitumor activity .
- Anti-Inflammatory Properties : The compound’s isoindole core may exhibit anti-inflammatory effects, making it a candidate for drug development .
- Neuroprotective Effects : Investigations focus on its ability to protect neurons from oxidative stress and neurodegenerative conditions .
- Alzheimer’s Disease Research : The compound’s unique structure could contribute to novel therapies for Alzheimer’s disease .
- Organic Semiconductors : Researchers study its electronic properties for potential use in organic field-effect transistors (OFETs) and other organic electronic devices .
- Photovoltaics : Its π-conjugated system may find applications in organic solar cells .
- Enzyme Inhibitors : The compound’s interactions with enzymes are of interest for designing enzyme inhibitors in drug discovery .
- Herbicide Development : Investigations explore its herbicidal properties, aiming to develop environmentally friendly herbicides .
Medicinal Chemistry and Drug Development
Neuroscience and Neuroprotection
Materials Science and Organic Electronics
Chemical Biology and Enzyme Inhibition
Agricultural Chemistry
Analytical Chemistry and Detection Methods
Mecanismo De Acción
Target of Action
The primary target of 1-[3-(2-Methoxyphenoxy)propyl]-5-methylindole-2,3-dione is the peroxisome proliferator-activated receptor alpha (PPAR-α). PPAR-α is a transcription factor belonging to the nuclear receptor superfamily and is predominantly expressed in the liver . It serves as a molecular target for hypolipidaemic fibrate drugs .
Mode of Action
1-[3-(2-Methoxyphenoxy)propyl]-5-methylindole-2,3-dione acts by binding to PPAR-α and regulating the expression of target genes that modulate lipid metabolism . This results in a decrease in plasma triglyceride levels and an increase in high-density lipoprotein cholesterol levels .
Biochemical Pathways
The compound’s interaction with PPAR-α affects the biochemical pathways involved in lipid metabolism. By regulating the expression of target genes, it influences the production of proteins involved in carbohydrate and lipid metabolism . This leads to changes in plasma lipid profiles, including a decrease in triglyceride levels and an increase in high-density lipoprotein cholesterol levels .
Pharmacokinetics
It is known that the compound is administered orally . The recommended dosage is 0.1 mg twice daily, which can be adjusted according to age and symptoms to a maximum dosage of 0.2 mg twice daily .
Result of Action
The molecular and cellular effects of 1-[3-(2-Methoxyphenoxy)propyl]-5-methylindole-2,3-dione’s action include the regulation of gene expression related to lipid metabolism. This leads to a decrease in plasma triglyceride levels and an increase in high-density lipoprotein cholesterol levels . These changes in lipid profiles can contribute to the treatment of conditions such as hyperlipidaemia .
Propiedades
IUPAC Name |
1-[3-(2-methoxyphenoxy)propyl]-5-methylindole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-13-8-9-15-14(12-13)18(21)19(22)20(15)10-5-11-24-17-7-4-3-6-16(17)23-2/h3-4,6-9,12H,5,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYEPCJHIUOHXBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2=O)CCCOC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

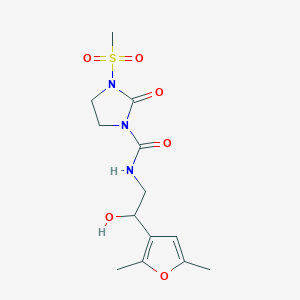
![Ethyl 8-bromo-3,4-dihydro-2h-benzo[b][1,4]oxazine-2-carboxylate](/img/structure/B2540873.png)
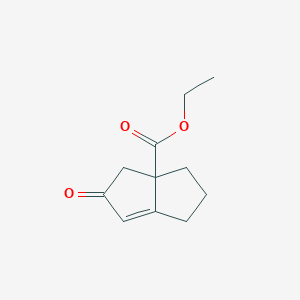
![N-cyclopentyl-2-{[2-(2,5-dimethylphenyl)-2-oxoethyl]thio}-4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2540875.png)
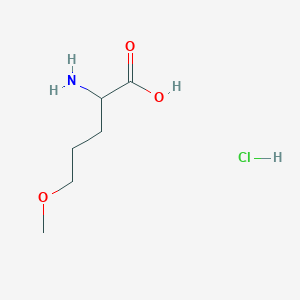
![2-[(4-Chlorophenyl)sulfanyl]-6-(3,4-dichlorophenyl)nicotinonitrile](/img/structure/B2540880.png)
![2-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B2540881.png)
![Methyl 2-methyl-5-[2-oxo-2-(propan-2-yloxy)ethoxy]-1-benzofuran-3-carboxylate](/img/structure/B2540884.png)
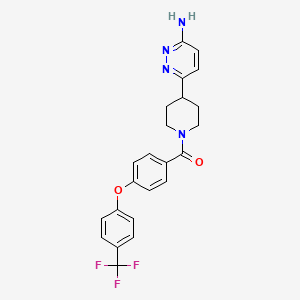
![2-[(2,4-Dichlorophenyl)methyl]-4,6,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
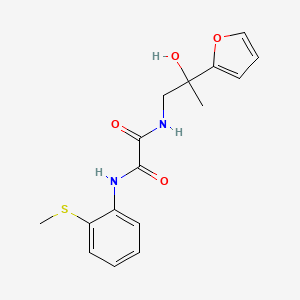
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2540890.png)
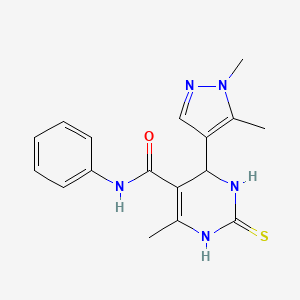
![3-[2-(Propan-2-yloxymethyl)morpholin-4-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2540893.png)